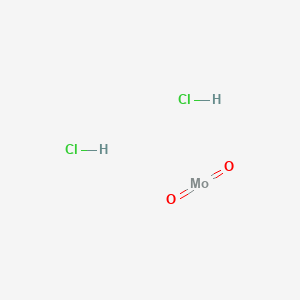![molecular formula C37H36N4O9 B13393580 4-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B13393580.png)
4-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Val-Ala-PAB-PNP is a peptide cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is composed of the Fmoc-protecting group and amino acid residues valine, alanine, p-aminobenzoic acid, and p-nitrophenyl carbonate. The valine-alanine sequence is specifically cleaved by cathepsin B, a lysosomal protease, while the Fmoc group can be deprotected under basic conditions to obtain the free amine for further conjugations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Ala-PAB-PNP involves several steps:
Fmoc Protection: The Fmoc group is introduced to protect the N-terminal of the peptide chain.
Peptide Coupling: Valine and alanine are coupled using standard peptide synthesis techniques.
PAB Conjugation:
p-Aminobenzoic acid is attached to the peptide chain.PNP Introduction: The p-nitrophenyl carbonate group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of Fmoc-Val-Ala-PAB-PNP follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Val-Ala-PAB-PNP undergoes several types of reactions:
Cleavage: The valine-alanine sequence is cleaved by cathepsin B.
Deprotection: The Fmoc group is removed under basic conditions.
Substitution: The p-nitrophenyl carbonate group acts as a leaving group in substitution reactions.
Common Reagents and Conditions
Cleavage: Cathepsin B enzyme in lysosomal conditions.
Deprotection: Basic conditions, typically using piperidine.
Substitution: Various nucleophiles can react with the p-nitrophenyl carbonate group.
Major Products
Cleavage: Free valine-alanine peptide.
Deprotection: Free amine.
Substitution: Substituted products depending on the nucleophile used.
Scientific Research Applications
Fmoc-Val-Ala-PAB-PNP is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). Its applications include:
Chemistry: Used as a cleavable linker in peptide synthesis.
Biology: Facilitates targeted drug delivery in ADCs.
Medicine: Enhances the efficacy and specificity of cancer therapeutics.
Industry: Employed in the large-scale production of ADCs for clinical use.
Mechanism of Action
The mechanism of action of Fmoc-Val-Ala-PAB-PNP involves:
Targeting: The ADC targets specific cancer cells.
Internalization: The ADC is internalized by the cancer cell.
Cleavage: Cathepsin B cleaves the valine-alanine sequence, releasing the cytotoxic drug.
Deprotection: The Fmoc group is removed, allowing further reactions
Comparison with Similar Compounds
Similar Compounds
Valine-citrulline (Val-Cit) Linker: Another peptide-based ADC linker.
Phenylalanine-lysine (Phe-Lys) Linker: Used in ADCs for its stability and release behavior
Uniqueness
Fmoc-Val-Ala-PAB-PNP is unique due to its specific cleavage by cathepsin B and its stability in human plasma. This makes it highly effective in targeted drug delivery applications .
Properties
Molecular Formula |
C37H36N4O9 |
|---|---|
Molecular Weight |
680.7 g/mol |
IUPAC Name |
[4-[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoylamino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C37H36N4O9/c1-22(2)33(40-36(44)48-21-32-30-10-6-4-8-28(30)29-9-5-7-11-31(29)32)35(43)38-23(3)34(42)39-25-14-12-24(13-15-25)20-49-37(45)50-27-18-16-26(17-19-27)41(46)47/h4-19,22-23,32-33H,20-21H2,1-3H3,(H,38,43)(H,39,42)(H,40,44) |
InChI Key |
ZJHZWBDLYYJQAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


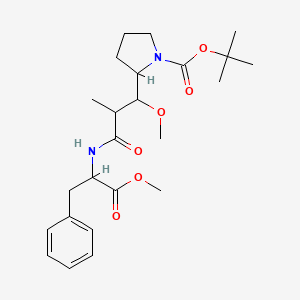

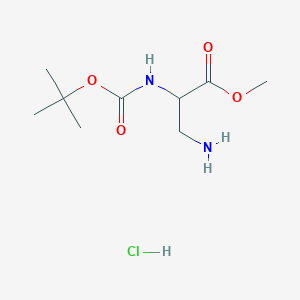
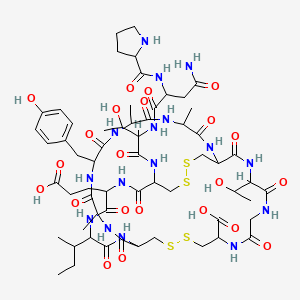
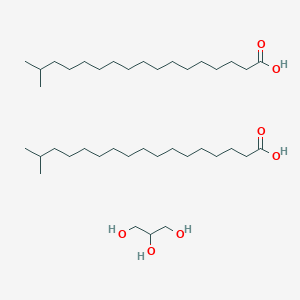
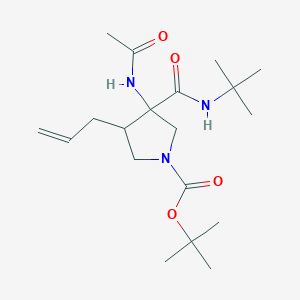

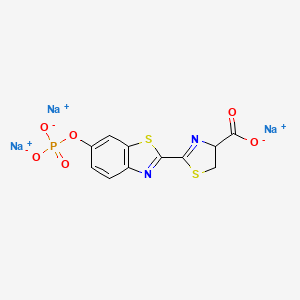

![2-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine](/img/structure/B13393558.png)
![6-Isocyano-18-phenyl-8-oxa-2,20,21-triazatetracyclo[12.6.1.13,7.015,19]docosa-1(21),3(22),4,6,10,14,19-heptaene](/img/structure/B13393559.png)
![7-(5-methylfuran-2-yl)-3-[[6-(oxolan-3-yloxymethyl)pyridin-2-yl]methyl]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13393572.png)
![(8-Hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) 4-methylbenzoate](/img/structure/B13393590.png)
